molecular formula C16H12N2O2 B5312380 (E)-2-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile

(E)-2-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile

Cat. No.: B5312380
M. Wt: 264.28 g/mol
InChI Key: PMHREDPHBRQFAB-GDNBJRDFSA-N
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Description

(E)-2-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile is an organic compound characterized by the presence of both a nitrile group and a nitro group attached to a conjugated system

Preparation Methods

The synthesis of (E)-2-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile typically involves a multi-step process. One common method includes the condensation of 3-methylbenzaldehyde with 2-nitrobenzyl cyanide under basic conditions to form the desired product. The reaction conditions often involve the use of a strong base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is usually heated to reflux to facilitate the formation of the product.

Chemical Reactions Analysis

(E)-2-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

    Reduction: The nitrile group can be reduced to an amine using reagents like lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Scientific Research Applications

(E)-2-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Industry: It may be used in the production of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (E)-2-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The nitro group can participate in redox reactions, while the nitrile group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

(E)-2-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile can be compared with other compounds that have similar structural features, such as:

    (E)-2-(3-methylphenyl)-3-(4-nitrophenyl)prop-2-enenitrile: This compound has the nitro group in a different position, which can affect its reactivity and interactions.

    (E)-2-(3-methylphenyl)-3-(2-aminophenyl)prop-2-enenitrile: The amino group can participate in different types of reactions compared to the nitro group, leading to different applications.

    (E)-2-(3-methylphenyl)-3-(2-hydroxyphenyl)prop-2-enenitrile: The hydroxy group can form hydrogen bonds, affecting the compound’s solubility and reactivity.

Properties

IUPAC Name

(E)-2-(3-methylphenyl)-3-(2-nitrophenyl)prop-2-enenitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O2/c1-12-5-4-7-13(9-12)15(11-17)10-14-6-2-3-8-16(14)18(19)20/h2-10H,1H3/b15-10-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHREDPHBRQFAB-GDNBJRDFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=CC2=CC=CC=C2[N+](=O)[O-])C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C(=C\C2=CC=CC=C2[N+](=O)[O-])/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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